(Phenanthren-9-YL)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenanthren-9-YL)(phenyl)methanone is an organic compound that features a phenanthrene ring system attached to a phenyl group via a methanone (carbonyl) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-9-YL)(phenyl)methanone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of phenanthrene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Phenanthren-9-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Phenanthrenyl ketal and 9-fluorenones.
Reduction: Phenanthren-9-yl(phenyl)methanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(Phenanthren-9-YL)(phenyl)methanone has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (Phenanthren-9-YL)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses. For example, its oxidation products can interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthren-9-yl(phenyl)methanol: A reduced form of (Phenanthren-9-YL)(phenyl)methanone with a hydroxyl group instead of a carbonyl group.
Phenanthren-9-yl(phenyl)methane: A fully reduced form with a methylene linkage instead of a carbonyl group.
Phenanthren-9-yl(phenyl)ketone: A similar compound with a different substitution pattern on the phenanthrene ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties.
Properties
CAS No. |
6453-95-8 |
---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
phenanthren-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H |
InChI Key |
HSYAOSMSNZEFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.